7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
CAS No. |
303060-64-2 |
|---|---|
Molecular Formula |
C26H17Cl2N3O3 |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
7,9-dichloro-2-naphthalen-2-yl-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(18-6-5-15-3-1-2-4-17(15)11-18)29-30(24)26(34-25(21)22(28)13-19)16-7-9-20(10-8-16)31(32)33/h1-13,24,26H,14H2 |
InChI Key |
XLPSVOPLKSHQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Dichlorophenylpyrazole Intermediate
Reaction of 4-nitrophenylhydrazine with 2,4-dichlorobenzaldehyde under acidic conditions yields a hydrazone, which is cyclized using phosphoryl chloride (POCl₃) to form the pyrazole core.
Step 2: Benzoxazine Ring Formation
The pyrazole intermediate is reacted with 2-naphthol and paraformaldehyde in a solventless system at 120°C, followed by catalytic acid treatment to induce ring closure.
Step 3: Functionalization
Electrophilic chlorination at positions 7 and 9 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, with careful stoichiometry to avoid over-chlorination.
Comparative Analysis of Synthesis Routes
The table below evaluates three primary methods based on scalability, yield, and complexity:
| Method | Yield (%) | Scalability | Key Challenge |
|---|---|---|---|
| Solventless | 75–85 | High | Temperature sensitivity |
| One-Pot Cyclization | 90–95 | Moderate | Base compatibility |
| Multi-Step | 60–70 | Low | Intermediate purification |
The one-pot method offers superior efficiency but requires stringent control over base strength and reaction time to prevent decomposition.
Purification and Characterization
Final purification typically involves silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with particular attention to:
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other functional groups, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares key analogs based on substituents, molecular weight, and spectroscopic properties:
Notes:
- Spectroscopy : The 4-nitrophenyl group (e.g., in ) has an extinction coefficient of ε = 1.17 mM⁻¹cm⁻¹ at λ = 420 nm (pH 6), while 2-naphthyl absorbs at λ = 330 nm (ε = 1.15 mM⁻¹cm⁻¹) .
- Molecular Weight: Bulkier substituents (e.g., 2-naphthyl vs.
Enzyme Inhibition
- Cholinesterase Inhibition : highlights that replacing a seven-membered benzoxazepine ring with a six-membered benzoxazine (as in pyrazolo[1,5-c][1,3]benzoxazine derivatives) enhances target affinity due to reduced steric hindrance .
- Antimicrobial Activity : Nitrophenyl-containing analogs (e.g., ) demonstrate fungicidal activity (43% at 32 µg/mL), suggesting electron-withdrawing groups enhance microbial targeting .
Anti-inflammatory Activity
- Nitro Group Impact : Compounds with nitro substituents (e.g., 5-nitrophenyl in ) exhibit anti-inflammatory properties, likely due to nitro-reductase interactions or ROS modulation .
Biological Activity
7,9-Dichloro-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates a pyrazolo-benzoxazine core with dichloro and nitrophenyl substituents, leading to significant potential in medicinal chemistry and materials science. The molecular formula is CHClNO with a molecular weight of approximately 479.8 g/mol.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, including:
- Leukemia (MOLT-4)
- Colon cancer (SW-620)
- CNS cancer (SF-539)
- Melanoma (SK-MEL-5)
- Gastric cancer (AGS)
- Breast cancers (MCF-7 and MDA-MB-231)
The compound showed a mean GI value of 1.57 μM across these cell lines, indicating potent growth inhibition .
The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. Interaction studies are crucial for elucidating these mechanisms further.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various bacterial and fungal strains. It exhibited moderate to significant activity against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound allows for unique interactions at the molecular level that enhance its biological activity. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Contains dichloro groups instead of dibromo | Potential anti-cancer activity |
| 7,9-Dibromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | Similar dibromo structure with naphthyl group | Investigated for similar effects |
| 7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Variation with methoxy group | Explored for anti-inflammatory properties |
The specificity of the substitution pattern in this compound enhances its potential applications in pharmaceuticals compared to other structurally similar compounds that may not exhibit such diverse biological activities.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis of polyhalogenated pyrazolo-benzoxazines typically involves multi-step reactions. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and characterize using /-NMR .
- Example : A related dichloro analog achieved 72% yield by refluxing in DMF for 12 hours .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., dihydropyrazole protons at δ 4.2–5.1 ppm), while -NMR confirms aromatic and heterocyclic carbons .
- X-ray crystallography : Resolves stereochemistry at the 1,10b-dihydro position. SHELX software (SHELXL-2018) is recommended for refinement .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 502.0234) .
Advanced Research Questions
Q. How do the chloro and nitro substituents influence electronic properties and reactivity?
- Methodological Answer :
- Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The nitro group at C5 withdraws electrons, polarizing the benzoxazine ring and enhancing electrophilic substitution at C7/C9 .
- Reactivity assays : Compare halogen displacement rates (e.g., Suzuki coupling at C7/C9) with analogs. Chloro substituents show slower kinetics than bromo analogs (e.g., 0.15 vs. 0.32 min) .
- Table : Substituent Effects on Reactivity
| Position | Substituent | Reaction Rate (Relative to H) |
|---|---|---|
| C5 | -NO | 1.8x |
| C7/C9 | -Cl | 0.6x |
Q. How can conflicting reports about biological activity be resolved?
- Methodological Answer :
- Comparative assays : Test the compound against analogs (e.g., 7,9-dibromo or 5-fluoro derivatives) in standardized models (e.g., antimicrobial MIC assays). Structural-activity relationships (SAR) often reveal nitro groups enhance Gram-negative bacterial inhibition (e.g., MIC 8 µg/mL vs. E. coli) .
- Mechanistic studies : Use SPR or ITC to quantify binding to targets (e.g., DNA gyrase). Conflicting data may arise from assay conditions (e.g., pH, solvent) .
- Case study : A 4-nitrophenyl analog showed 3x higher kinase inhibition than its 4-methyl counterpart, attributed to nitro’s electron-withdrawing effects .
Q. What computational strategies predict metabolic stability for this compound?
- Methodological Answer :
- ADMET modeling : Use SwissADME or ADMETlab 2.0 to predict CYP450 metabolism. The naphthyl group may reduce clearance by steric hindrance .
- Docking simulations : AutoDock Vina identifies interactions with metabolic enzymes (e.g., CYP3A4). Nitro groups form hydrogen bonds with active-site residues (e.g., Arg-105), slowing oxidation .
- Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes, t > 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
